Boc-Thr(Ile-Fmoc)-OH

Vue d'ensemble

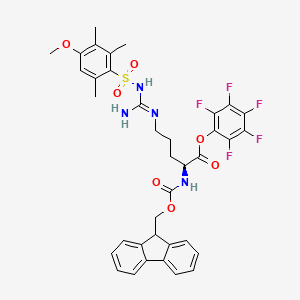

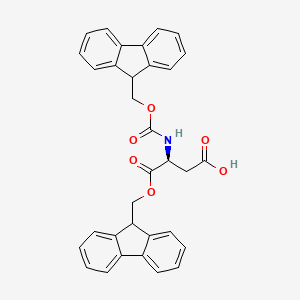

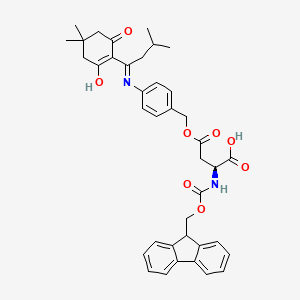

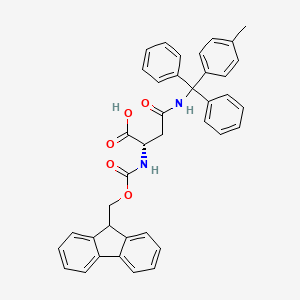

Description

Boc-Thr(Ile-Fmoc)-OH is an organic compound that is widely used in scientific research as a building block for peptides and proteins. It is a protected amino acid that can be used for peptide synthesis and is a key component for the production of peptides and proteins. This Boc-Thr(Ile-Fmoc)-OH compound is a protected amino acid that has been widely studied and used in research for its versatility in the synthesis of peptides and proteins.

Applications De Recherche Scientifique

Synthesis of Homoarginine-Containing Opioid Peptides

The synthesis of opioid peptides using derivatives similar to Boc-Thr(Ile-Fmoc)-OH demonstrates the compound's utility in creating peptides with increased resistance to enzymatic degradation. Izdebski et al. (2007) explored the use of tris-alkoxycarbonyl homoarginine derivatives in synthesizing neo-endorphins and dynorphins, showing potential in designing biologically active peptides Izdebski et al., 2007.

Improvement of Synthetic Methods for Polypeptides

Zhao Yi-nan and Melanie Key (2013) addressed the challenges in polypeptide synthesis, including low yield and purification difficulties. They demonstrated the use of Boc and Fmoc protection strategies to simplify and enhance the synthesis of polypeptides, highlighting the importance of such protective groups in peptide chemistry Zhao Yi-nan & Melanie Key, 2013.

Application in Peptide Bond Surrogate Synthesis

Herranz et al. (1993) investigated the introduction of the cyanomethyleneamino group under solid-phase peptide synthesis conditions, utilizing both Boc and Fmoc strategies. Their work showcases the adaptability of Boc-Thr(Ile-Fmoc)-OH in synthesizing peptide analogs with novel backbones Herranz et al., 1993.

Efficient Synthesis of Difficult Sequence-Containing Peptides

Sohma et al. (2006) and Yoshiya et al. (2007) utilized the 'O-acyl isodipeptide unit' for synthesizing peptides with challenging sequences. Their findings emphasize the role of Boc-Thr(Ile-Fmoc)-OH in facilitating peptide synthesis without racemization, enabling the production of long peptides and proteins Sohma et al., 2006; Yoshiya et al., 2007.

Solid Phase Synthesis of Peptide C-Terminal Thioesters

Ingenito et al. (1999) developed a novel method for the solid-phase synthesis of peptide C-terminal thioesters, crucial for protein synthesis through native chemical ligation. Their work demonstrates the compatibility of Boc-Thr(Ile-Fmoc)-OH with Fmoc/t-Bu chemistry, highlighting its significance in producing thioesters in good yields Ingenito et al., 1999.

Propriétés

IUPAC Name |

(2S,3R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t17-,18+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXQNNYVNXVLDP-MSFWWKAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116061 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Thr(Ile-Fmoc)-OH | |

CAS RN |

944283-27-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)